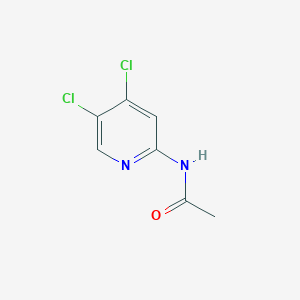

N-(4,5-dichloropyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,5-dichloropyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-4(12)11-7-2-5(8)6(9)3-10-7/h2-3H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCZTMODPVWPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The dichloropyridine moiety distinguishes N-(4,5-dichloropyridin-2-yl)acetamide from other acetamide derivatives. Key structural comparisons include:

Key Observations :

- Heterocyclic Modifications: Thiadiazole () or pyridazinone () cores introduce distinct electronic and steric effects, influencing receptor binding or metabolic stability.

- Bioactivity : Antifungal activity in is linked to the 6-chloropyridinyl group, suggesting halogen positioning is critical for target interactions.

Spectroscopic and Analytical Data

IR and NMR Trends :

Elemental Analysis :

- Acetamide derivatives generally align with calculated C, H, N, and S percentages (e.g., reports <1% deviation).

Preparation Methods

Direct Acetylation of 2-Amino-4,5-dichloropyridine

The most straightforward method involves acetylation of 2-amino-4,5-dichloropyridine using acetylating agents such as acetyl chloride or acetic anhydride .

Procedure :

2-Amino-4,5-dichloropyridine is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) and treated with acetyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. The reaction typically proceeds at 20–30°C for 4–6 hours, yielding crude N-(4,5-dichloropyridin-2-yl)acetamide, which is purified via recrystallization from isopropyl alcohol.

Key Parameters :

Multi-Step Synthesis from 2-Chloro-4,5-dichloropyridine

When 2-amino-4,5-dichloropyridine is unavailable, a two-step synthesis from 2-chloro-4,5-dichloropyridine is employed:

Amination of 2-Chloro-4,5-dichloropyridine

The chloropyridine undergoes nucleophilic aromatic substitution with aqueous ammonia or ammonium hydroxide under high-temperature conditions (120–150°C) in a sealed reactor. Catalysts such as copper(I) iodide or palladium(II) acetate improve regioselectivity and yield.

Optimized Conditions :

Acetylation of the Intermediate Amine

The resultant 2-amino-4,5-dichloropyridine is acetylated as described in Section 1.1.

Advanced Catalytic Methods

Rhodium-Catalyzed Reductive Acetylation

Recent advances utilize rhodium on carbon (Rh/C) with hydrazine hydrate to reduce nitro precursors in situ, followed by acetylation. For example, 2-nitro-4,5-dichloropyridine is reduced to the amine, which is immediately acetylated without isolation.

Advantages :

Conditions :

Purification and Crystallization Techniques

Solvent-Based Recrystallization

Crude this compound is purified using mixed solvents (e.g., ethyl acetate/hexanes or isopropyl alcohol/water) to remove unreacted starting materials and inorganic salts.

Optimized Protocol :

Analytical Characterization

Spectroscopic Data

X-ray Diffraction (XRPD)

The crystalline form exhibits characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°, confirming the α-polymorph.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Acetylation | 2-Amino-4,5-dichloropyridine | AcCl, THF | 85 | 99 |

| Multi-Step Synthesis | 2-Chloro-4,5-dichloropyridine | CuI, NH₄OH | 65 | 97 |

| Reductive Acetylation | 2-Nitro-4,5-dichloropyridine | Rh/C, Hydrazine | 90 | 99 |

Challenges and Optimization Strategies

Regioselectivity in Amination

The amination of 2-chloro-4,5-dichloropyridine may yield regioisomers if reaction conditions are suboptimal. Increasing the ammonia concentration to 28–30% and using copper(I) iodide suppresses side reactions.

Q & A

Q. How can computational methods predict metabolic pathways and toxicity?

- Methodological Answer :

- In silico metabolism : Use GLORY or MetaPrint2D to predict cytochrome P450-mediated oxidation sites (e.g., pyridine ring vs. acetamide).

- Toxicity prediction : Employ Derek Nexus or ProTox-II to assess hepatotoxicity and mutagenicity risks.

- MD simulations : Model interactions with serum albumin to predict plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.